Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone
Overview
Description
“Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone” is a compound that has been studied for its potential biological activities . It is a Schiff base, a class of compounds that have a broad spectrum of biological activities like anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic and so forth .
Synthesis Analysis
The synthesis of “this compound” involves the conversion of aniline/4-aminopyridine to the corresponding thiourea derivatives, which are then cyclized to obtain benzothiazol-2-ylamine/thiazolo[5,4-b]pyridin-2-ylamine . These are then condensed with various aromatic and heteroaromatic aldehydes to obtain Schiff bases of benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by spectral analysis . The structure of the synthesized compounds was elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the conversion of aniline/4-aminopyridine to the corresponding thiourea derivatives, cyclization to obtain benzothiazol-2-ylamine/thiazolo[5,4-b]pyridin-2-ylamine, and condensation with various aromatic and heteroaromatic aldehydes .
Scientific Research Applications
Synthesis and Characterization
Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone compounds are synthesized through various chemical reactions involving active methylene reagents and halocarbonyl compounds. The structure and properties of these compounds are characterized using techniques like IR, 1H-NMR, mass spectrometry, and X-ray crystal diffraction, establishing their complex molecular architecture and confirming their expected chemical composition (Attaby, Eldin, & Elneairy, 1998); (Miao, Ji, & Zhou, 2013).
Antimicrobial and Antioxidant Activities
These derivatives exhibit potent antimicrobial activity against various bacteria and fungi, as well as notable antioxidant capacities. Their effectiveness against Gram-negative bacteria and fungi, in particular, has been highlighted, along with their potential as lead drug candidates due to promising pharmacokinetic profiles (Kokanov, Nikolic, Novaković, Todorović, & Filipović, 2021).
Anticancer and Enzyme Inhibition
Thiazolo[5,4-b]pyridin-2(1H)-one hydrazones and their metal complexes have been studied for their anticancer properties and enzyme inhibition capabilities. Certain compounds within this class have shown selective activity against cancer cell lines and enzymes like human monoamine oxidase, suggesting their potential for therapeutic applications (Zou, Ansheng, Liao, Xu, Wen, You, Mei, & Li, 2020); (D'Ascenzio, Chimenti, Gidaro, De Monte, De Vita, Granese, Scipione, Di Santo, Costa, Alcaro, Yáñez, & Carradori, 2015).
Molecular Docking and Pharmacokinetics
The pharmacokinetic profiles of these compounds have been evaluated through in-silico methods, indicating good absorption, distribution, metabolism, excretion, and toxicity characteristics. Molecular docking studies have further elucidated their mechanism of action, particularly in terms of enzyme inhibition, which supports their potential as drug candidates (Osmaniye, Sağlık, Levent, Özkay, Kaplancıklı, & Turan, 2022).
Heterocyclic Chemistry
Thiazolo[5,4-b]pyridin-2(1H)-one derivatives are integral in the synthesis of complex heterocyclic compounds that have applications in various chemical and pharmaceutical fields. Their versatility allows for the creation of compounds with diverse biological activities, including antimycobacterial properties (Mahmoud, Sayed, Abdel-Aziz, & Gomha, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres , suggesting they may interact with purine-binding proteins.
Mode of Action
It’s known that thiazolo[4,5-b]pyridines exhibit a broad spectrum of pharmacological activities . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities , suggesting they may affect multiple biochemical pathways.
Pharmacokinetics
The drug-likeness of pyridine appended 2-hydrazinylthiazole derivatives was validated using the lipinski and veber rules , which are commonly used to predict the drug-like properties of a compound, including its likely ADME characteristics.
Result of Action
It’s known that thiazolo[4,5-b]pyridines exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that 2-Hydrazinylthiazolo[5,4-b]pyridine may have similar effects at the molecular and cellular level.
properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-2-ylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-6-9-4-2-1-3-8-5(4)11-6/h1-3H,7H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQTLQQHWLTHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431440 | |
Record name | Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57135-11-2 | |
Record name | 2-Hydrazinylthiazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57135-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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